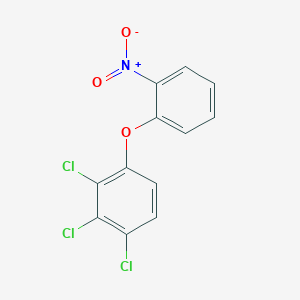
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromopyrimidine moiety attached to a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using hydrogen bromide or other brominating agents to introduce a bromine atom at the 5-position of the pyrimidine ring.
Hydroxylation: The brominated pyrimidine is then subjected to hydroxylation to introduce a hydroxyl group at the 3-position.
Esterification: The hydroxylated bromopyrimidine is reacted with tert-butyl 2,2-dimethylpropanoate under esterification conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate depends on its specific application. The bromopyrimidine moiety is often involved in binding to active sites of enzymes, while the ester group can be hydrolyzed to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate
- 5-bromo-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate is unique due to its specific ester linkage and the presence of a bromopyrimidine moiety. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C13H19BrN2O3 |
|---|---|
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H19BrN2O3/c1-12(2,3)19-10(17)13(4,5)8-18-11-15-6-9(14)7-16-11/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
HKIRYHRRXHAQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=N1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-bis[2-(4-aminophenyl)ethyl]-5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-3H-pyran-6-one](/img/structure/B8402204.png)

![5,6,7,8-Tetrahydro-imidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B8402214.png)


![6-(3-Thienyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B8402219.png)


![3,5-Diamino-1-[methylamino(thiocarbonyl)]-1H-1,2,4-triazole](/img/structure/B8402231.png)



![1-(2-Hydroxyethyl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B8402265.png)
